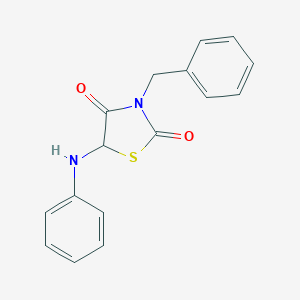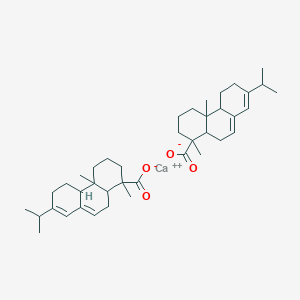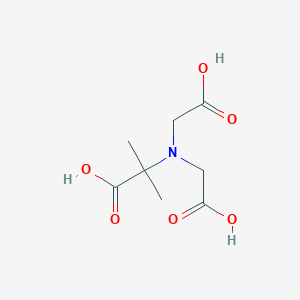
Copper(2E,4E)-hexa-2,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(2E,4E)-hexa-2,4-dienoate is a coordination compound formed by the interaction of copper ions with sorbic acid. Sorbic acid, a naturally occurring organic compound, is widely used as a preservative in the food industry due to its antimicrobial properties. When combined with copper, the resulting compound exhibits unique chemical and biological properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Copper(2E,4E)-hexa-2,4-dienoate can be synthesized by reacting copper salts, such as copper(II) chloride or copper(II) sulfate, with sorbic acid in an aqueous or alcoholic medium. The reaction typically involves dissolving the copper salt in water or ethanol and then adding sorbic acid under stirring. The mixture is heated to facilitate the reaction, and the resulting copper sorbate precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods: In industrial settings, the production of copper sorbate may involve more advanced techniques such as solvent extraction, ion exchange, or crystallization to ensure high purity and yield. The choice of method depends on the desired scale of production and the specific application requirements.
化学反応の分析
Types of Reactions: Copper(2E,4E)-hexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(III) complexes under specific conditions.
Reduction: The compound can be reduced to copper(I) sorbate using reducing agents like sodium borohydride.
Substitution: this compound can participate in ligand exchange reactions where the sorbate ligand is replaced by other ligands such as ammonia or ethylenediamine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or hydrazine in aqueous or alcoholic solutions.
Substitution: Ammonia or ethylenediamine in aqueous solutions.
Major Products Formed:
Oxidation: Copper(III) sorbate complexes.
Reduction: Copper(I) sorbate.
Substitution: Copper complexes with different ligands.
科学的研究の応用
Copper(2E,4E)-hexa-2,4-dienoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Exhibits antimicrobial properties, making it useful in studying bacterial and fungal growth inhibition.
Medicine: Investigated for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Employed as a preservative in food and cosmetic products due to its antimicrobial activity.
作用機序
The mechanism of action of copper sorbate involves the interaction of copper ions with cellular components, leading to the disruption of cellular processes. Copper ions can generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures, including DNA, proteins, and lipids. Additionally, copper sorbate can interfere with enzyme activity and disrupt membrane integrity, leading to cell death. The compound’s antimicrobial and anticancer properties are primarily attributed to these mechanisms.
類似化合物との比較
Copper(2E,4E)-hexa-2,4-dienoate can be compared with other metal sorbate complexes, such as:
Zinc sorbate: Exhibits similar antimicrobial properties but has different solubility and stability characteristics.
Nickel sorbate: Also has antimicrobial activity but is less commonly used due to potential toxicity concerns.
Cobalt sorbate: Known for its antimicrobial and anticancer properties, similar to copper sorbate, but with different efficacy and toxicity profiles.
This compound stands out due to its unique combination of antimicrobial and anticancer properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
13991-87-2 |
|---|---|
分子式 |
C12H14CuO4 |
分子量 |
285.78 g/mol |
IUPAC名 |
copper;(2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/2C6H8O2.Cu/c2*1-2-3-4-5-6(7)8;/h2*2-5H,1H3,(H,7,8);/q;;+2/p-2/b2*3-2+,5-4+; |
InChIキー |
VGWUQCWVUNUPMX-RJNTXXOISA-L |
異性体SMILES |
C/C=C/C=C/C(=O)[O-].C/C=C/C=C/C(=O)[O-].[Cu+2] |
SMILES |
CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Cu+2] |
正規SMILES |
CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Cu+2] |
同義語 |
copper (2E,4E)-hexa-2,4-dienoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)

![3-benzyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228542.png)
![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B228546.png)


![(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)
![[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)
![5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)

![4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)
![2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B228581.png)

